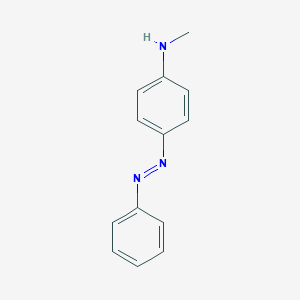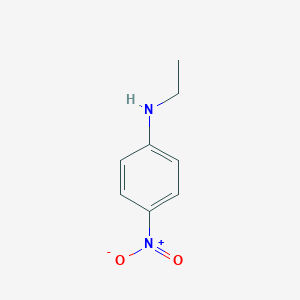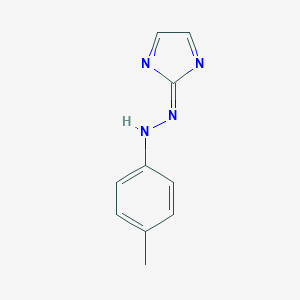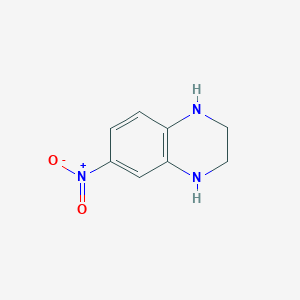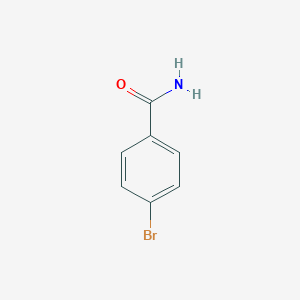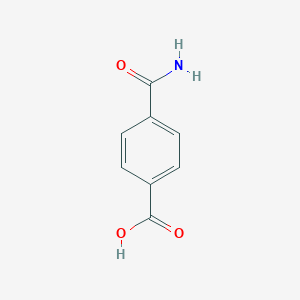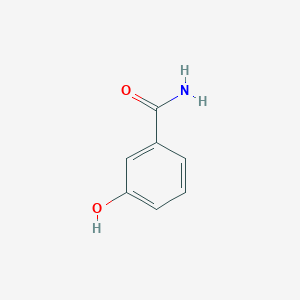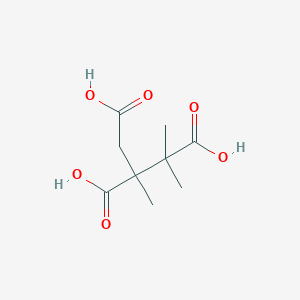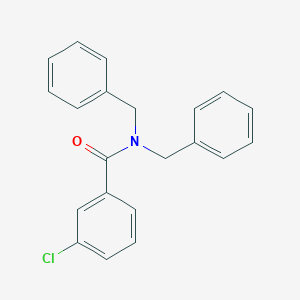
N,N-dibenzyl-3-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBC is a synthetic compound that has been studied for its potential therapeutic effects on various diseases, including cancer, diabetes, and neurodegenerative disorders. It is a potent activator of the SIRT1 protein, which plays a critical role in regulating cellular metabolism and stress response.
Wirkmechanismus
DBC activates SIRT1 by binding to a specific site on the protein, which induces a conformational change that enhances its enzymatic activity. This activation of SIRT1 leads to the deacetylation of numerous cellular proteins, which in turn regulates various cellular processes, including metabolism, DNA repair, and stress response.
Biochemische Und Physiologische Effekte
DBC has been shown to have numerous biochemical and physiological effects, including the activation of SIRT1, induction of autophagy, and regulation of cellular metabolism. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases, including neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DBC has several advantages for lab experiments, including its high potency and specificity for SIRT1 activation. However, it also has several limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Zukünftige Richtungen
There are numerous future directions for research on DBC, including the development of more potent and specific SIRT1 activators, the investigation of its potential therapeutic effects on various diseases, and the elucidation of its molecular mechanism of action. Additionally, further research is needed to determine the safety and efficacy of DBC in humans.
In conclusion, DBC is a synthetic compound that has been extensively studied for its potential therapeutic effects on various diseases. It activates SIRT1, which regulates numerous cellular processes, including metabolism, DNA repair, and stress response. While DBC has several advantages for lab experiments, including its high potency and specificity for SIRT1 activation, it also has several limitations, including its low solubility in aqueous solutions and potential for off-target effects. Nonetheless, there are numerous future directions for research on DBC, including the development of more potent and specific SIRT1 activators and the investigation of its potential therapeutic effects on various diseases.
Synthesemethoden
DBC can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoyl chloride with benzylamine in the presence of a base, or the reaction of 3-chlorobenzoic acid with benzyl alcohol in the presence of a dehydrating agent. The purity and yield of DBC can be improved through various purification techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
DBC has been extensively studied for its potential therapeutic effects on various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to activate SIRT1, which has been implicated in the regulation of numerous cellular processes, including metabolism, DNA repair, and stress response. DBC has also been shown to induce autophagy, a process by which damaged cellular components are degraded and recycled, which has been linked to the prevention of various diseases.
Eigenschaften
CAS-Nummer |
57409-24-2 |
|---|---|
Produktname |
N,N-dibenzyl-3-chlorobenzamide |
Molekularformel |
C21H18ClNO |
Molekulargewicht |
335.8 g/mol |
IUPAC-Name |
N,N-dibenzyl-3-chlorobenzamide |
InChI |
InChI=1S/C21H18ClNO/c22-20-13-7-12-19(14-20)21(24)23(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2 |
InChI-Schlüssel |
KJRVVVBNFKCBFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



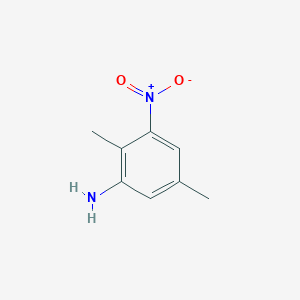
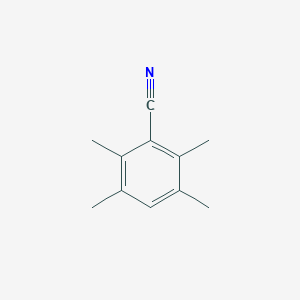
![n-[2-Methyl-5-(propan-2-yl)phenyl]formamide](/img/structure/B181193.png)

